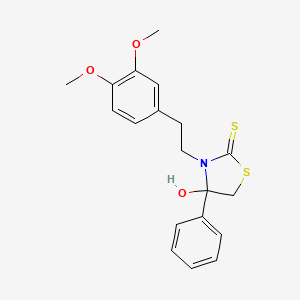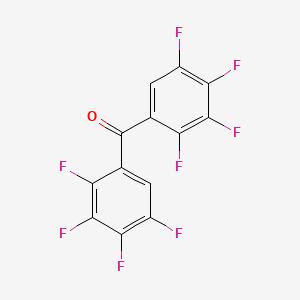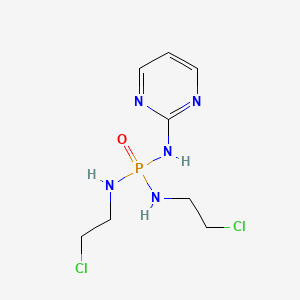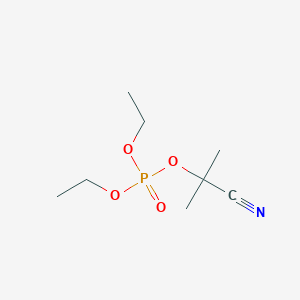
2-Cyanopropan-2-yl diethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyanopropan-2-yl diethyl phosphate is an organophosphorus compound with the molecular formula C8H16NO4P. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a cyanide group attached to a propan-2-yl group, which is further bonded to a diethyl phosphate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanopropan-2-yl diethyl phosphate typically involves the reaction of diethyl phosphorochloridate with 2-cyanopropan-2-ol. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction parameters and improved safety. The use of automated systems ensures consistent product quality and minimizes the risk of exposure to hazardous chemicals.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyanopropan-2-yl diethyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the cyanide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various substituted phosphates .
Wissenschaftliche Forschungsanwendungen
2-Cyanopropan-2-yl diethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Cyanopropan-2-yl diethyl phosphate involves its interaction with various molecular targets. The cyanide group can act as a nucleophile, attacking electrophilic centers in target molecules. This interaction can lead to the inhibition of enzyme activity or the modification of biomolecules, affecting their function. The specific pathways involved depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Cyanopropan-2-yl benzodithioate
- 2-Cyanopropan-2-yl dodecyl trithiocarbonate
- Diethyl (2-cyanopropan-2-yl)phosphonate
Uniqueness
2-Cyanopropan-2-yl diethyl phosphate is unique due to its specific combination of a cyanide group with a diethyl phosphate moiety. This structure imparts distinct reactivity and properties, making it suitable for specialized applications in organic synthesis and industrial processes. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable reagent in various chemical transformations .
Eigenschaften
CAS-Nummer |
14540-36-4 |
|---|---|
Molekularformel |
C8H16NO4P |
Molekulargewicht |
221.19 g/mol |
IUPAC-Name |
2-cyanopropan-2-yl diethyl phosphate |
InChI |
InChI=1S/C8H16NO4P/c1-5-11-14(10,12-6-2)13-8(3,4)7-9/h5-6H2,1-4H3 |
InChI-Schlüssel |
OMOGWHBGYSIUKX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)OC(C)(C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


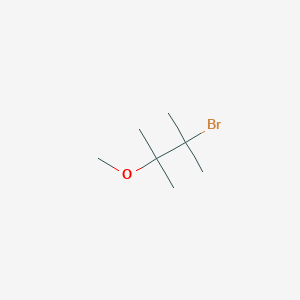
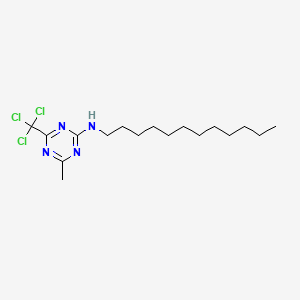

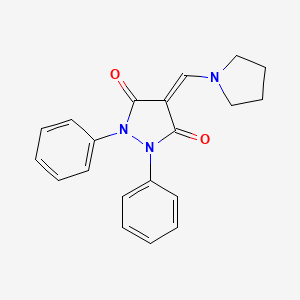
![7,8-Dimethyl-10-propyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14707130.png)
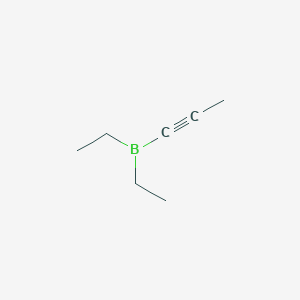
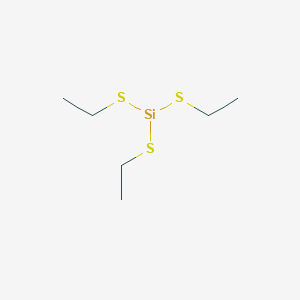
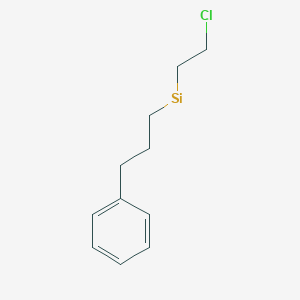
![11-Bromo-14-azadispiro[5.1.5.2]pentadec-9-ene-7,15-dione](/img/structure/B14707166.png)
